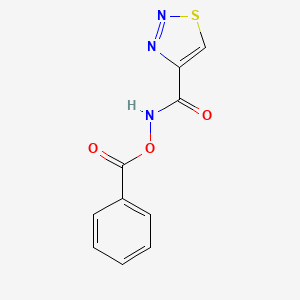![molecular formula C17H19N3O B2602584 N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide CAS No. 1333730-61-2](/img/structure/B2602584.png)
N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: is an organic compound characterized by its unique structure, which includes a cyanomethyl group, a propyl chain, and a pyrrole ring attached to a phenylacetamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an amine with an acyl chloride or anhydride.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction, where a cyanide ion reacts with a suitable leaving group on the methyl group.
Attachment of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction, where a propyl halide reacts with the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the cyanomethyl group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanomethyl group, where the cyanide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines or aldehydes derived from the cyanomethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers to modify their properties, such as conductivity or mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions due to its unique structure.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The cyanomethyl group may play a crucial role in binding interactions, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
- N-(cyanomethyl)-N-ethyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- N-(cyanomethyl)-N-butyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- N-(cyanomethyl)-N-propyl-2-[4-(1H-imidazol-1-yl)phenyl]acetamide
Comparison:
- N-(cyanomethyl)-N-ethyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: The ethyl group may result in different steric and electronic properties compared to the propyl group, affecting its reactivity and binding affinity.
- N-(cyanomethyl)-N-butyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: The butyl group introduces more hydrophobicity, potentially altering the compound’s solubility and interaction with hydrophobic environments.
- N-(cyanomethyl)-N-propyl-2-[4-(1H-imidazol-1-yl)phenyl]acetamide: The imidazole ring can provide additional hydrogen bonding interactions, which may enhance binding to certain targets compared to the pyrrole ring.
N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, offering a versatile platform for various scientific applications.
属性
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-(4-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-10-20(13-9-18)17(21)14-15-5-7-16(8-6-15)19-11-3-4-12-19/h3-8,11-12H,2,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGBBZDZBFSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2602501.png)
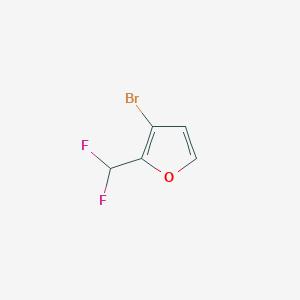
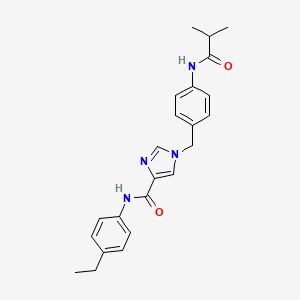
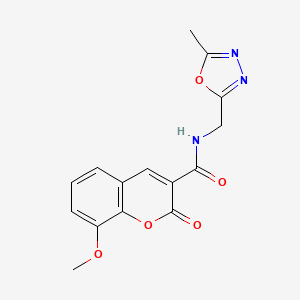
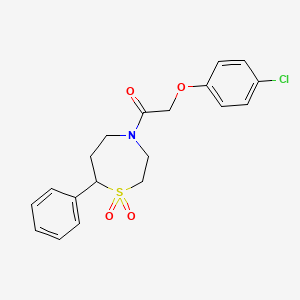
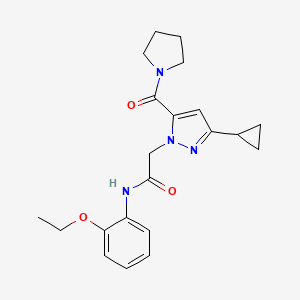
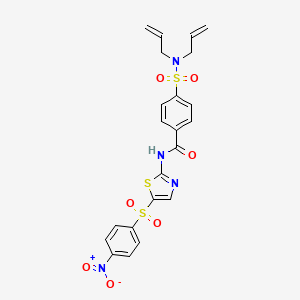

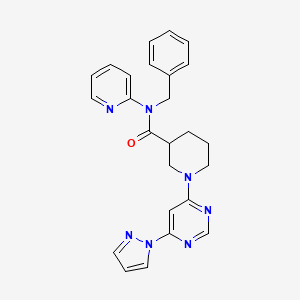
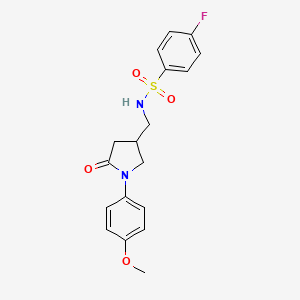
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)
